molecular formula C9H9BrN2 B1520039 5-Bromo-2,4-dimethyl-2H-indazole CAS No. 1159511-89-3

5-Bromo-2,4-dimethyl-2H-indazole

Cat. No. B1520039
CAS RN: 1159511-89-3
M. Wt: 225.08 g/mol
InChI Key: CJUCAYMTGYRYEH-UHFFFAOYSA-N
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Description

5-Bromo-2,4-dimethyl-2H-indazole is a chemical compound with the CAS Number: 1159511-89-3 . It has a molecular weight of 225.09 and its linear formula is C9H9BrN2 .


Synthesis Analysis

The synthesis of 1H- and 2H-indazoles, which includes this compound, involves strategies such as transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9BrN2/c1-6-7-5-12(2)11-9(7)4-3-8(6)10/h3-5H,1-2H3 .


Chemical Reactions Analysis

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Several recently marketed drugs contain an indazole structural motif .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a flash point of 157.7 and a boiling point of 337.2±22.0C at 760 mmHg .

Scientific Research Applications

Chemical Synthesis and Modification

5-Bromo-2,4-dimethyl-2H-indazole serves as a critical intermediate in various chemical synthesis and modification processes. It is noted for its role in regioselective protection and coupling reactions with amines, leading to the generation of novel derivatives. This is exemplified in the synthesis of protected 5-bromoindazoles, which participate in Buchwald reactions to create new compounds (Slade et al., 2009). Additionally, it is utilized in the efficient and scalable synthesis of 3,5,7-trisubstituted 1H-indazoles, identified as potent IKK2 inhibitors, illustrating its potential in medicinal chemistry (Lin et al., 2008).

Catalysis and Coupling Reactions

This compound is also instrumental in catalysis and coupling reactions. It has been studied in the context of palladium-catalyzed Sonogashira and Suzuki cross-coupling reactions. These reactions are essential for creating a range of functionalized indoles and indazoles, which have potential as 5-HT receptor ligands (Witulski et al., 2005).

Biological and Medicinal Research

In biological and medicinal research, this compound has been a key player. It is part of the synthesis of N-heterocyclic carbenes, which are important in various biological reactions. These compounds have been synthesized and their properties studied, highlighting their potential applications in biochemistry and pharmaceuticals (Schmidt et al., 2007). Additionally, it is involved in the synthesis and biological evaluation of indazole derivatives as BRD4 inhibitors, emphasizing its role in the development of novel therapeutic agents (Yoo et al., 2018).

Analytical and Structural Characterization

In analytical chemistry, this compound is significant for its role in the comprehensive analytical and structural characterization of related compounds. This includes studies involving gas chromatography, mass spectrometry, and other advanced analytical techniques, providing valuable insights into the chemical properties of related substances (Dybowski et al., 2021).

Mechanism of Action

Target of Action

Indazole derivatives, in general, have been found to bind with high affinity to multiple receptors . They have been used in the treatment of diseases induced by CHK1, CHK2 kinases, and the cell volume-regulated human kinase h-sgk .

Mode of Action

Indazole derivatives are known to inhibit, regulate, and/or modulate their targets, leading to changes in cellular processes

Biochemical Pathways

Indazole derivatives are known to impact a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The downstream effects of these pathways would depend on the specific targets and mode of action of 5-Bromo-2,4-dimethyl-2H-indazole.

Pharmacokinetics

One source suggests that similar compounds have high gastrointestinal absorption . These properties significantly impact the bioavailability of the compound, determining how much of the administered dose reaches the site of action.

Result of Action

Given the wide range of biological activities associated with indazole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects

Action Environment

It is generally recommended to store similar compounds in a dry environment at room temperature . Environmental factors such as temperature, humidity, and light could potentially affect the stability and efficacy of the compound.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

Given the wide range of medicinal applications of indazole-containing compounds, much effort has been spent in recent years to develop synthetic approaches to indazoles . The medicinal properties of indazole, including 5-Bromo-2,4-dimethyl-2H-indazole, are expected to be explored further in the future for the treatment of various pathological conditions .

properties

IUPAC Name

5-bromo-2,4-dimethylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2/c1-6-7-5-12(2)11-9(7)4-3-8(6)10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJUCAYMTGYRYEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=NN(C=C12)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60657251
Record name 5-Bromo-2,4-dimethyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1159511-89-3
Record name 5-Bromo-2,4-dimethyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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